molecular formula C15H20ClN3OS B4545349 3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole

Cat. No.: B4545349
M. Wt: 325.9 g/mol
InChI Key: ODTYDIYHAGKZMI-UHFFFAOYSA-N
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Description

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butoxy group, a chlorophenyl group, and a sulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the intermediate 2-butoxy-5-chlorobenzyl chloride. This intermediate is then reacted with 5-ethyl-1H-1,2,4-triazole-3-thiol under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product would involve techniques such as recrystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can bind to metal ions or other active sites, disrupting normal cellular processes. The exact pathways involved would depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the butoxy, chlorophenyl, and sulfanyl groups.

    5-ethyl-1H-1,2,4-triazole: A simpler derivative with only the ethyl group attached to the triazole ring.

    2-butoxy-5-chlorobenzyl chloride: An intermediate used in the synthesis of the target compound.

Uniqueness

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole is unique due to the combination of functional groups attached to the triazole ring. This combination imparts specific chemical and biological properties that are not present in simpler triazole derivatives. The presence of the butoxy and chlorophenyl groups can enhance its lipophilicity and potential interactions with biological membranes, while the sulfanyl group can participate in redox reactions and other chemical transformations.

Properties

IUPAC Name

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-3-5-8-20-13-7-6-12(16)9-11(13)10-21-15-17-14(4-2)18-19-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTYDIYHAGKZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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